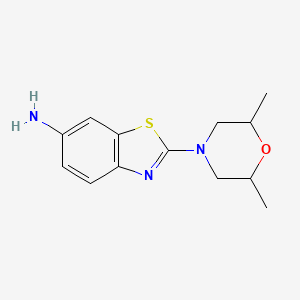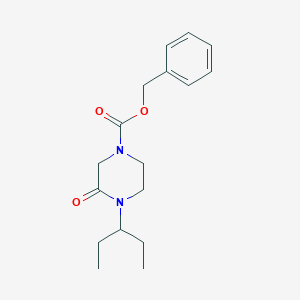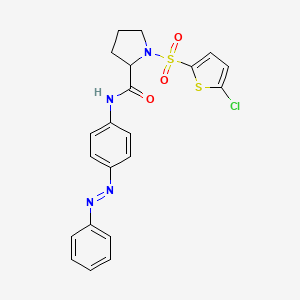
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the quinoxaline ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the bromination of a quinoxaline derivative followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
7-bromo-3-methylquinoxaline-2-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties
Properties
CAS No. |
89142-09-6 |
|---|---|
Molecular Formula |
C12H11BrN2O3 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
ethyl 7-bromo-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-18-12(16)11-7(2)15(17)10-5-4-8(13)6-9(10)14-11/h4-6H,3H2,1-2H3 |
InChI Key |
ONEXUSAWFGPWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C([N+](=C2C=CC(=CC2=N1)Br)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)

![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)




![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)




